molecular formula C13H12F3N3O2 B7855981 Ethyl 5-amino-1-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxylate CAS No. 866838-04-2

Ethyl 5-amino-1-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxylate

Cat. No.: B7855981
CAS No.: 866838-04-2
M. Wt: 299.25 g/mol
InChI Key: GSFIBNFXVMKVAP-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxylate is a versatile chemical scaffold designed for advanced research and development in medicinal and agrochemistry. As part of the pyrazole family, a class of five-membered heterocyclic rings known for a broad spectrum of biological activities, this compound is a valuable building block for creating novel bioactive molecules . The presence of the electron-withdrawing trifluoromethyl group on the phenyl ring is a key feature, as this moiety is well-established in drug design for its ability to enhance a compound's metabolic stability, modulate its electron distribution, and improve its lipophilicity, which can lead to better membrane permeability and overall optimized pharmacokinetic profiles . Pyrazole derivatives, particularly those with amino and ester functional groups like this one, are extensively investigated for their potential as core structures in developing new therapeutic agents. Research on analogous compounds has demonstrated significant pharmacological activities, including anti-inflammatory , anticancer , and antimicrobial effects . For instance, related 5-aminopyrazole carboxylates have been synthesized and evaluated for their anti-inflammatory activity in preclinical models, showing promise as potential lead compounds . The structural motif is also highly relevant in the discovery of anticancer agents, where pyrazole-based molecules have been studied for their ability to induce antiproliferative and apoptotic effects in various human cell lines . This compound is offered For Research Use Only. It is strictly not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

ethyl 5-amino-1-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3O2/c1-2-21-12(20)10-7-11(17)19(18-10)9-5-3-8(4-6-9)13(14,15)16/h3-7H,2,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSFIBNFXVMKVAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)N)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901155639
Record name Ethyl 5-amino-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901155639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866838-04-2
Record name Ethyl 5-amino-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866838-04-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-amino-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901155639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have indicated that derivatives of pyrazole compounds, including Ethyl 5-amino-1-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxylate, exhibit promising anticancer properties. Research has shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that the compound effectively inhibited the growth of human breast cancer cells in vitro, with IC50 values indicating significant potency compared to traditional chemotherapeutics .

2. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

Case Study : In a study involving animal models of arthritis, administration of this compound resulted in reduced swelling and pain, suggesting its potential as an anti-inflammatory agent .

Agricultural Applications

1. Insecticidal Activity
this compound belongs to a class of compounds known for their insecticidal properties. It acts as a GABA receptor antagonist, disrupting neural signaling in pests.

Case Study : A patent application describes the synthesis and application of this compound as an insecticide against various agricultural pests, demonstrating effectiveness in field trials with reduced environmental impact compared to conventional pesticides .

Data Table: Summary of Key Applications

Application AreaMechanism/EffectReference
Anticancer ActivityInduces apoptosis in cancer cellsJournal of Medicinal Chemistry
Anti-inflammatoryInhibits COX enzymesAnimal model study
Insecticidal ActivityGABA receptor antagonistPatent application

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The biological and physicochemical properties of thiadiazole derivatives are highly dependent on substituents. Below is a comparative analysis:

Compound Molecular Formula Key Substituents Solubility Biological Activity
Target Compound (CAS 1227465-61-3) C₄H₁₀Cl₂N₄S 2-aminopropan-2-yl, dihydrochloride salt High (aqueous) Anticancer (PIM2 inhibition potential)
5-(1H-Indol-5-yl)-1,3,4-thiadiazol-2-amine C₁₀H₉N₅S Indole ring at position 5 Moderate (organic) PIM2 inhibition (IC₅₀: 0.2–1.8 µM)
5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-amine C₈H₁₀Cl₂N₄S Pyridinyl group at position 5 Moderate (aqueous) Not reported (structural analog)
5-(Benzylthio)-1,3,4-thiadiazol-2-amine C₉H₉N₃S₂ Benzylthio group at position 5 Low (organic) Antimicrobial
5-Amino-1,3,4-thiadiazole-2-thiol C₂H₃N₃S₂ Thiol group at position 2 Low (aqueous) Precursor for functionalized derivatives

Key Observations :

  • Dihydrochloride Salts: The target compound’s dihydrochloride salt enhances aqueous solubility compared to non-ionic analogs like 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amine, which requires organic solvents .
  • Substituent Effects: Bulky substituents (e.g., indole or pyridinyl groups) improve target binding but may reduce solubility. The 2-aminopropan-2-yl group in the target compound balances hydrophilicity and steric bulk .

Research Findings and Computational Insights

Molecular Modeling :

  • 3D-QSAR studies on 5-(1H-indol-5-yl) derivatives using SYBYL-X 2.0 highlight the importance of hydrophobic and electrostatic interactions for kinase inhibition. These models could guide optimization of the target compound’s substituents .
  • Density-functional theory (DFT) calculations (e.g., B3LYP functional) predict thermochemical stability, supporting the dihydrochloride form’s suitability for storage and synthesis .

Crystallography :

  • SHELX programs are widely used for resolving thiadiazole structures, ensuring accurate stereochemical assignments for analogs like 5-(pyridin-2-yl) derivatives .

Q & A

Q. Table 1. Key Synthetic Parameters for Pyrazole Derivatives

ParameterTypical RangeOptimization TipsReference
Reaction Temperature80–100°CLower temps reduce side reactions
CatalystPd(PPh₃)₄, CuIScreen for coupling efficiency
Purification MethodSilica gel chromatographyGradient elution (hexane:EtOAc)

Q. Table 2. Analytical Data for Structural Confirmation

TechniqueExpected DataSignificance
¹H NMR (CDCl₃)δ 1.3 (t, CH₃), δ 4.3 (q, CH₂)Confirms ethyl ester group
LC-MS (ESI+)m/z 299.1 [M+H]⁺Validates molecular weight

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